molecular formula C18H18N4O2 B12156555 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide

2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide

Cat. No.: B12156555
M. Wt: 322.4 g/mol
InChI Key: SAPOLIFDRQARAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide is a synthetic organic compound that features an indole ring system, which is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine to introduce the acetylamino group.

    Coupling with Pyridylmethylamine: The acetylated indole is then coupled with 2-pyridylmethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for the Fischer indole synthesis and automated systems for the acetylation and coupling steps.

Chemical Reactions Analysis

Types of Reactions

2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form indole N-oxides.

    Reduction: The acetylamino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether under reflux.

    Substitution: Nitric acid in sulfuric acid for nitration; halogens in the presence of a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: Indole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated indole derivatives.

Scientific Research Applications

2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic the structure of tryptophan, allowing it to bind to tryptophan-binding sites on proteins. This binding can modulate the activity of these proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)acetamide vs. 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)ethanamide: The latter has an ethanamide group instead of an acetamide group, which can affect its reactivity and biological activity.

    This compound vs. 2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-pyridylmethyl)propionamide: The propionamide derivative has a longer alkyl chain, potentially altering its solubility and interaction with biological targets.

Uniqueness

The unique combination of the indole ring with the acetylamino and pyridylmethyl groups in this compound provides it with distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C18H18N4O2

Molecular Weight

322.4 g/mol

IUPAC Name

2-(4-acetamidoindol-1-yl)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C18H18N4O2/c1-13(23)21-16-6-4-7-17-15(16)8-10-22(17)12-18(24)20-11-14-5-2-3-9-19-14/h2-10H,11-12H2,1H3,(H,20,24)(H,21,23)

InChI Key

SAPOLIFDRQARAX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NCC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.